Ro 14-7437

描述

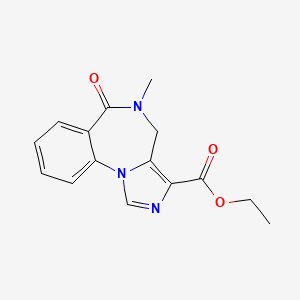

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGRWUCKESPKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=CC=CC=C3N2C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999991 | |

| Record name | Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78756-03-3 | |

| Record name | Ro 14-7437 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078756033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUORO FLUMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP61C9NWB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Ro 14-7437 in Hepatic Encephalopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatic encephalopathy (HE) remains a significant challenge in the management of liver disease, characterized by a spectrum of neuropsychiatric impairments. The prevailing "GABA hypothesis" posits that an enhancement of GABAergic neurotransmission contributes to the neural inhibition seen in HE. This guide delves into the specific role of Ro 14-7437, a benzodiazepine receptor (BZR) antagonist, in the context of HE. Drawing upon key experimental findings, we will explore its mechanism of action, present quantitative data on its effects, detail the experimental protocols used in its investigation, and visualize the underlying signaling pathways and experimental workflows. This document serves as a technical resource for researchers and professionals in drug development investigating therapeutic avenues for hepatic encephalopathy.

Introduction: The GABAergic System in Hepatic Encephalopathy

Hepatic encephalopathy is a debilitating neurological complication of both acute and chronic liver failure. While the complete pathophysiology is multifactorial, a central theory involves the dysregulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[1] The "GABA hypothesis" suggests that an increased GABAergic tone leads to the characteristic symptoms of HE, including impaired consciousness and motor control.[2] This heightened inhibitory state is thought to be mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, increases chloride ion conductance, leading to hyperpolarization of the neuronal membrane.

The GABA-A receptor complex possesses multiple allosteric modulatory sites, including the benzodiazepine receptor (BZR). It is hypothesized that in HE, there is an accumulation of endogenous substances that act as agonists at this site, potentiating the inhibitory effect of GABA.[3] This has led to the investigation of BZR antagonists as potential therapeutic agents to counteract this enhanced inhibition.

This compound: A Benzodiazepine Receptor Antagonist

This compound is classified as a "pure" benzodiazepine receptor antagonist, meaning it binds to the BZR without exerting an intrinsic effect on the GABA-A receptor's function on its own.[4] This distinguishes it from other BZR ligands such as inverse agonists (e.g., Ro 15-4513), which not only block the BZR but also reduce the basal activity of the GABA-A receptor. The unique pharmacological profile of this compound makes it a valuable tool for dissecting the precise role of the BZR in the pathophysiology of HE.

Quantitative Data: Electrophysiological Effects of this compound

The primary quantitative data on the effects of this compound in a model of HE comes from electrophysiological studies on single Purkinje neurons isolated from rabbits with galactosamine-induced fulminant hepatic failure.[5] The key findings are summarized in the tables below.

| Parameter | Animal Model | Neuronal Effect of this compound | Reference |

| Spontaneous Firing Rate | Control Rabbits | No significant effect | |

| Spontaneous Firing Rate | Rabbits with Hepatic Encephalopathy | Marked increase in firing rate |

| Parameter | Value | Description | Reference |

| EC50 of this compound | 1.43 mM | The concentration of this compound that elicits a 50% maximal increase in the spontaneous firing rate of Purkinje neurons from rabbits with hepatic encephalopathy. |

Experimental Protocols

The following outlines the key experimental methodologies employed in the investigation of this compound's role in hepatic encephalopathy, primarily based on the pivotal studies conducted by Basile, Gammal, and colleagues.

Animal Model: Galactosamine-Induced Fulminant Hepatic Failure

-

Species: New Zealand White rabbits.

-

Induction Agent: D-galactosamine hydrochloride.

-

Administration: Intravenous injection.

-

Rationale: This model reliably induces acute liver failure and the associated neurological complications of HE, providing a consistent platform for studying the underlying pathophysiology.

Electrophysiological Recordings of Cerebellar Purkinje Neurons

-

Preparation: Cerebellar brain slices are prepared from both control and HE model rabbits.

-

Technique: Single-unit extracellular recordings are performed to measure the spontaneous firing rate of individual Purkinje neurons.

-

Drug Application: this compound and other pharmacological agents (e.g., muscimol) are applied to the brain slices via the superfusion medium.

-

Data Analysis: Changes in the firing frequency of Purkinje neurons are recorded and analyzed to determine the effects of the applied compounds.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway in Hepatic Encephalopathy

The following diagram illustrates the hypothesized signaling pathway at the GABA-A receptor in both the normal and hepatic encephalopathy states, and the site of action of this compound. In HE, the GABA-A receptor is thought to be in an altered conformation, leading to an enhanced response to endogenous BZR agonists and a differential effect of antagonists like this compound.

Caption: GABA-A receptor signaling in normal vs. HE states and the action of this compound.

Experimental Workflow

The diagram below outlines the logical flow of the key experiments investigating the effects of this compound in a rabbit model of hepatic encephalopathy.

Caption: Workflow of HE induction, electrophysiological recording, and result analysis.

Discussion and Future Directions

The unique effect of this compound on Purkinje neurons from rabbits with hepatic encephalopathy provides compelling evidence for an altered state of the GABA-A receptor in this condition. The fact that a "pure" antagonist can elicit a positive response (increased neuronal firing) suggests that in HE, the GABA-A receptor is tonically modulated by endogenous BZR agonists. By displacing these agonists, this compound effectively disinhibits the neurons, leading to an increase in their spontaneous activity.

This is in contrast to the lack of effect observed in control neurons, where such a tonic agonistic modulation is presumably absent. Furthermore, the ability of subthreshold concentrations of this compound to reduce the sensitivity of HE neurons to the GABA agonist muscimol further supports the notion of a conformational change in the GABA-A receptor complex in HE.

For drug development professionals, these findings highlight the potential of targeting the BZR for the treatment of HE. However, the differential effects of pure antagonists versus inverse agonists warrant careful consideration. While pure antagonists like this compound may reverse the effects of endogenous agonists, inverse agonists could offer a more robust therapeutic effect by also reducing the basal activity of a potentially sensitized GABAergic system.

Future research should focus on:

-

Identifying the specific endogenous BZR agonists that accumulate in HE.

-

Characterizing the precise molecular alterations in the GABA-A receptor subunits in HE.

-

Conducting preclinical and clinical studies to compare the efficacy and safety of pure BZR antagonists versus inverse agonists in treating the symptoms of HE.

Conclusion

This compound has been a pivotal pharmacological tool in elucidating the role of the GABA-benzodiazepine receptor complex in hepatic encephalopathy. The differential excitatory effect of this pure antagonist in an animal model of HE strongly supports the hypothesis of an enhanced GABAergic tone mediated by endogenous BZR agonists. The quantitative data, though limited, and the established experimental protocols provide a solid foundation for further investigation into BZR-targeted therapies for this complex neuropsychiatric syndrome. The continued exploration of the nuances of GABA-A receptor modulation in HE holds significant promise for the development of novel and effective treatments.

References

- 1. The GABA hypothesis of the pathogenesis of hepatic encephalopathy: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pathophysiology of hepatic encephalopathy: a new look at GABA from the molecular standpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Differential responsiveness of cerebellar Purkinje neurons to GABA and benzodiazepine receptor ligands in an animal model of hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ro 14-7437: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-7437 is a notable imidazobenzodiazepine derivative recognized for its significant role in the study of GABAergic neurotransmission. It functions as a potent and selective antagonist of the potentiating effects of midazolam at the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a visualization of its mechanism of action at the GABA-A receptor complex. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate, is a key compound in the imidazobenzodiazepine class. Its chemical identity and computed physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate | PubChem |

| Synonyms | Ro-14-7437, Desfluoro flumazenil | PubChem |

| Molecular Formula | C₁₅H₁₅N₃O₃ | PubChem |

| Molecular Weight | 285.30 g/mol | PubChem |

| CAS Number | 78756-03-3 | ChemicalBook[1] |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 64.4 Ų | PubChem |

| Heavy Atom Count | 21 | PubChem |

| Formal Charge | 0 | PubChem |

Pharmacological Properties and Mechanism of Action

This compound is characterized as a potent and selective antagonist of the benzodiazepine binding site on the GABA-A receptor. Its primary mechanism of action involves competitively inhibiting the positive allosteric modulation induced by benzodiazepine agonists like midazolam.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Benzodiazepines enhance the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.

This compound, by binding to the benzodiazepine site, does not prevent GABA from binding but it does block the ability of benzodiazepine agonists to enhance GABA's effect. This antagonistic action makes this compound a valuable tool for studying the pharmacology of the GABA-A receptor and for investigating the effects of benzodiazepine site ligands.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from appropriate precursors. A plausible synthetic route, based on the synthesis of structurally similar imidazobenzodiazepines, is outlined below.

Synthesis of 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxaldehyde

A key intermediate in the synthesis of this compound is the corresponding 3-carboxaldehyde derivative.

Experimental Protocol:

-

To a solution of 4,5-dihydro-3-hydroxymethyl-5-methyl-6H-imidazo[1,5-a]benzodiazepin-6-one (27.6 mmol) in 100 ml of methylene chloride, add manganese dioxide (380 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Filter the reaction mixture and thoroughly rinse the filter residue with approximately 1.5 L of methylene chloride.

-

Evaporate the filtrate to yield 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxaldehyde.

Oxidation to Carboxylic Acid and Esterification

The aldehyde can then be oxidized to the corresponding carboxylic acid, followed by esterification to yield the final product, this compound.

Key Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This assay is used to determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membranes containing the GABA-A receptors. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]-flumazenil), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Studies using Whole-Cell Patch Clamp

This technique is employed to investigate the functional effects of this compound on GABA-A receptor-mediated currents.

Methodology:

-

Cell Preparation: Use cultured neurons or acute brain slices containing neurons that express GABA-A receptors.

-

Recording Setup: Place the cell preparation in a recording chamber on a microscope stage and perfuse with an appropriate extracellular solution.

-

Patch Pipette: Fabricate a glass micropipette with a tip diameter of 1-2 µm and fill it with an intracellular solution.

-

Gigaohm Seal Formation: Under visual control, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the currents elicited by the application of GABA in the absence and presence of midazolam and this compound.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on the potentiation of GABA-induced currents by midazolam.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for the investigation of the GABA-A receptor system. Its specific antagonism of the benzodiazepine binding site allows for the detailed study of the allosteric modulation of this important inhibitory receptor. The information provided in this technical guide, including its chemical properties, synthesis, and detailed experimental protocols, offers a solid foundation for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further research into the subtype selectivity and in vivo effects of this compound will continue to enhance our understanding of GABAergic neurotransmission and its role in health and disease.

References

In Vitro Characterization of Ro 14-7437: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-7437, also known as N-desmethylflumazenil, is a key pharmacological tool and a primary metabolite of the benzodiazepine antagonist flumazenil. In vitro studies have characterized it as a potent and selective ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity as a potentiating antagonist of midazolam, and the associated signaling pathways. Detailed experimental protocols for relevant assays are provided to facilitate further research and drug development efforts.

Introduction

This compound is a molecule of significant interest in neuropharmacology due to its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its classification as a "potentiating antagonist" of midazolam suggests a complex allosteric modulatory role at the benzodiazepine binding site. Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanism of action and for its application as a research tool. This guide synthesizes the available data on its in vitro characterization and provides detailed methodologies for its study.

Biochemical Characterization: Binding Affinity

This compound exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor. While specific quantitative binding data for this compound is not extensively published in publicly available literature, its high affinity is inferred from its relationship to flumazenil and its use in competitive binding assays. It has been noted to have a potentially higher affinity for the α5 subunit-containing GABA-A receptors compared to flumazenil[1].

Table 1: Representative Binding Affinity Data for Benzodiazepine Site Ligands

| Compound | Receptor/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Flumazenil | Rat forebrain membranes | [¹¹C]Ro 15-1788 | 2.0 ± 0.9 (KD) | - | [1] |

| 2'-[¹⁸F]fluoroflumazenil | - | [³H]flumazenil | - | 3.5 | [1] |

Note: This table provides context for the expected range of affinities for ligands at the benzodiazepine site. Specific Ki or IC50 values for this compound require further experimental determination.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Membrane Preparation: Synaptic membranes from a suitable brain region (e.g., rat cerebral cortex) expressing a high density of GABA-A receptors.

-

Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine site (e.g., [³H]Flumazenil or [³H]Ro 15-1788).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine site ligand (e.g., Diazepam or Flumazenil).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or near its KD value).

-

Increasing concentrations of this compound (for the competition curve).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Characterization: Allosteric Modulation

This compound is described as a "potentiating antagonist of Midazolam". This suggests that while it may act as an antagonist in the presence of a benzodiazepine agonist like midazolam, it might also possess some intrinsic activity or modulate the receptor in a way that potentiates certain effects under specific conditions. This functional activity is best characterized using electrophysiological techniques.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol allows for the functional characterization of this compound's effect on GABA-A receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: cRNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α1, β2, γ2).

-

GABA solution.

-

Midazolam solution.

-

This compound solution.

-

TEVC setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.

-

Recording solution: (e.g., ND96).

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of the GABA-A receptor subunit cRNAs. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

-

Experimental Paradigm:

-

GABA concentration-response: Apply increasing concentrations of GABA to determine the EC50 for the expressed receptors.

-

Modulation by Midazolam: Co-apply a fixed, submaximal concentration of GABA (e.g., EC10-EC20) with increasing concentrations of midazolam to observe its potentiating effect.

-

Antagonism by this compound: Pre-apply this compound for a defined period, and then co-apply this compound with GABA and midazolam to assess its ability to antagonize the midazolam-induced potentiation.

-

Intrinsic Activity: Apply this compound in the absence of GABA to determine if it has any direct agonist or inverse agonist activity. Also, co-apply this compound with a submaximal concentration of GABA to test for direct modulatory effects.

-

-

Data Analysis: Measure the peak current amplitude for each condition. Normalize the responses to the control GABA response. For antagonist activity, construct a Schild plot to determine the pA₂ value, which quantifies the affinity of the competitive antagonist.

Signaling Pathway

This compound exerts its effects by modulating the GABA-A receptor signaling pathway at the benzodiazepine allosteric site. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

Benzodiazepine agonists like midazolam enhance the effect of GABA by increasing the frequency of channel opening, thereby increasing Cl⁻ influx and inhibitory signaling. As a potentiating antagonist, this compound is expected to bind to the benzodiazepine site and competitively block the binding of agonists like midazolam. The "potentiating" aspect of its description suggests it may subtly alter the receptor's conformation to enhance GABA's affinity or efficacy in the absence of a classic agonist, or that it has a unique interaction profile across different GABA-A receptor subtypes.

Conclusion

This compound is a valuable pharmacological agent for the in vitro study of the GABA-A receptor. Its characterization as a potentiating antagonist at the benzodiazepine site highlights the complexity of allosteric modulation of this important receptor. The experimental protocols detailed in this guide provide a framework for the further elucidation of its precise mechanism of action and for the screening of novel compounds targeting the GABA-A receptor. Future research should focus on obtaining precise quantitative data for this compound's binding affinity and functional activity across a range of GABA-A receptor subtypes to fully understand its pharmacological profile.

References

Methodological & Application

Preparation of Ro 14-7437 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ro 14-7437, a potent and selective antagonist of the benzodiazepine binding site on the GABA-A receptor, for in vitro cell culture experiments. Due to the limited availability of specific solubility and working concentration data in publicly accessible literature, this document emphasizes general best practices and provides guidance for establishing user-defined experimental parameters.

Introduction to this compound

This compound is an imidazobenzodiazepine that acts as a potent and selective antagonist of Midazolam's effects at the GABA-A receptor. It is a valuable tool for studying the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. Its ability to antagonize the effects of benzodiazepine agonists makes it useful for investigating the role of GABA-A receptor modulation in various cellular processes.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N₃O₃ | PubChem |

| Molecular Weight | 285.30 g/mol | PubChem |

| CAS Number | 78756-03-3 | ChemicalBook |

Solution Preparation and Storage Protocols

Given the lack of specific solubility data, a general protocol for preparing stock solutions of hydrophobic compounds for cell culture is provided. It is crucial to determine the solubility of this compound in the chosen solvent before preparing a high-concentration stock solution.

Recommended Solvents

Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving hydrophobic compounds for use in cell culture. The ethyl ester group in this compound's structure suggests it may have good solubility in organic solvents.

Protocol for Stock Solution Preparation (General Guidance)

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) or 100% Ethanol

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolving:

-

Add a small volume of the chosen solvent (DMSO or ethanol) to the vial containing the this compound powder.

-

Vortex the solution thoroughly for several minutes to aid dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be applied.

-

-

Determining Maximum Solubility (Recommended):

-

Start with a known mass and a small volume of solvent.

-

Gradually add more solvent in small, measured increments, vortexing between additions, until the compound is fully dissolved.

-

Calculate the concentration (in mg/mL or mM) to establish the maximum stock concentration.

-

-

Preparation of a Working Stock Solution:

-

Based on the determined solubility, prepare a concentrated stock solution (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution of this compound (MW: 285.30 g/mol ), dissolve 2.853 mg in 1 mL of solvent.

-

-

Sterilization: If the solvent and handling procedures were not sterile, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the solvent (e.g., PTFE for DMSO).

-

Aliquoting and Storage:

-

Aliquot the stock solution into single-use, sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

Preparation of Working Solutions in Cell Culture Medium

Procedure:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Serial Dilution: It is critical to avoid precipitation of the compound when diluting in aqueous cell culture medium. Perform a serial dilution by first diluting the stock solution into a small volume of serum-free medium and then adding this intermediate dilution to the final volume of complete cell culture medium.

-

Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of the solvent) must be included in all experiments.

Experimental Protocols

Determining the Effective Working Concentration

The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the concentration of any co-administered GABA-A receptor agonist. A dose-response experiment is essential to determine the effective concentration range.

Suggested approach:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate.

-

Treatment: After allowing the cells to adhere and stabilize, treat them with a range of this compound concentrations (e.g., from nanomolar to micromolar ranges, such as 1 nM to 100 µM).

-

Co-treatment (if applicable): If studying the antagonistic effects, pre-incubate the cells with this compound for a defined period before adding a known concentration of a GABA-A receptor agonist (e.g., Midazolam or GABA).

-

Assay: Perform the desired functional assay to measure the cellular response (e.g., ion flux, membrane potential, cell viability, or specific signaling pathway activation).

-

Data Analysis: Plot the response as a function of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) or the optimal concentration for antagonism.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

This compound acts as an antagonist at the benzodiazepine binding site of the GABA-A receptor, thereby inhibiting the potentiation of GABA-induced chloride ion influx by benzodiazepine agonists. The binding of GABA to its receptor opens an intrinsic chloride channel, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the logical steps for preparing this compound solutions for cell culture experiments.

Caption: Workflow for this compound Solution Preparation.

Safety and Handling Precautions

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental needs. It is the responsibility of the user to ensure all safety precautions are followed and to validate the experimental procedures.

Application Notes and Protocols for Ro 14-7437 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended concentrations and methodologies for the use of Ro 14-7437 (also known as N-desmethylflumazenil) in a variety of in vitro research applications. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the effects of this potent and selective benzodiazepine receptor antagonist.

Introduction

This compound is a well-characterized antagonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor. It is a metabolite of the widely used benzodiazepine antagonist, flumazenil, and serves as a crucial precursor in the synthesis of radiolabeled flumazenil for positron emission tomography (PET) imaging. In the realm of in vitro research, this compound is a valuable tool for elucidating the role of the benzodiazepine receptor in various physiological and pathological processes. Its primary mechanism of action is to competitively inhibit the binding of benzodiazepine agonists and inverse agonists to the GABAA receptor, thereby blocking their modulatory effects on GABAergic neurotransmission.

Data Presentation: Recommended Concentrations of this compound for In Vitro Studies

The following table summarizes the effective concentrations of this compound reported in various in vitro studies. It is important to note that the optimal concentration may vary depending on the specific cell type, experimental conditions, and the research question being addressed. Therefore, it is recommended to perform a dose-response curve to determine the most appropriate concentration for your specific assay.

| Application/Assay | Cell Type/System | Concentration Range | Observed Effect |

| Electrophysiology | |||

| Antagonism of Benzodiazepine Agonist Effects | Frog Spinal Cord Neurons | Not specified, but described as a "powerful and selective antagonist"[1] | Antagonism of midazolam-potentiated GABA-mediated responses.[1] |

| Neuronal Excitability Studies | Rabbit Purkinje Neurons | "Subthreshold concentrations"[2] | Had no effect on spontaneous activity in control neurons but excited neurons from a model of hepatic encephalopathy.[2] |

| Receptor Binding Assays | |||

| Competitive Binding | Not applicable (in vitro binding assay) | Dependent on assay conditions | Derivatives of this compound (N-desmethylflumazenil) are used to probe the benzodiazepine binding site of the GABAA receptor.[3] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Based on studies utilizing similar compounds, a common solvent for preparing stock solutions of benzodiazepine ligands is dimethyl sulfoxide (DMSO).

-

To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, for 1 mg of this compound (Molecular Weight: 289.26 g/mol ), dissolve in 34.57 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Electrophysiology: Antagonism of Benzodiazepine Agonist Effects

This protocol provides a general framework for assessing the antagonistic properties of this compound against a benzodiazepine agonist, such as midazolam, in primary neurons or brain slices.

Materials:

-

Primary neuronal culture or acute brain slices (e.g., hippocampus, spinal cord)

-

Artificial cerebrospinal fluid (aCSF) or appropriate recording solution

-

Benzodiazepine agonist (e.g., Midazolam)

-

This compound stock solution

-

Electrophysiology recording setup (e.g., patch-clamp)

Procedure:

-

Prepare the neuronal culture or brain slices according to standard laboratory protocols.

-

Establish a stable baseline recording of neuronal activity (e.g., postsynaptic currents, firing rate) in aCSF.

-

Apply the benzodiazepine agonist (e.g., 1 µM Midazolam) to the recording chamber and record the resulting change in neuronal activity. This will serve as the positive control.

-

Wash out the agonist and allow the neuronal activity to return to baseline.

-

Pre-incubate the cells/slices with the desired concentration of this compound for a sufficient period (e.g., 10-15 minutes) to ensure receptor binding. Based on the literature, a nanomolar concentration range is a suitable starting point.

-

While maintaining the presence of this compound, co-apply the benzodiazepine agonist at the same concentration used in step 3.

-

Record the neuronal activity and compare it to the activity observed with the agonist alone. A reduction or complete blockade of the agonist's effect indicates the antagonistic activity of this compound.

-

Perform a dose-response analysis with varying concentrations of this compound to determine its potency (e.g., IC50).

Benzodiazepine Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor. This type of assay typically utilizes a radiolabeled ligand that binds to the site of interest.

Materials:

-

Cell membranes prepared from a tissue rich in GABAA receptors (e.g., rat cerebral cortex)

-

Radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil)

-

This compound stock solution

-

Unlabeled benzodiazepine for determining non-specific binding (e.g., Clonazepam)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell membranes from the chosen tissue source.

-

In a series of tubes, add a constant amount of cell membrane preparation.

-

Add a constant concentration of the radiolabeled ligand to each tube.

-

To a subset of tubes, add an excess of the unlabeled benzodiazepine to determine non-specific binding.

-

To the remaining tubes, add increasing concentrations of this compound.

-

Incubate the tubes at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow for its characterization.

References

Application Notes and Protocols for Animal Models of Hepatic Encephalopathy Using Ro 14-7437

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic encephalopathy (HE) is a complex neuropsychiatric syndrome arising from severe liver dysfunction, characterized by a spectrum of neurological impairments from subtle cognitive deficits to coma. A leading hypothesis in the pathophysiology of HE is the "GABA hypothesis," which posits that an enhancement of GABAergic neurotransmission contributes significantly to the neural inhibition observed in this condition. Animal models are indispensable tools for investigating the mechanisms of HE and for the preclinical evaluation of potential therapeutics.

This document provides detailed application notes and protocols for the use of Ro 14-7437, a benzodiazepine receptor antagonist, in animal models of HE. Studies have demonstrated that in animal models of HE, there is a differential responsiveness to benzodiazepine receptor ligands, suggesting an alteration in the GABA-A receptor complex. This compound serves as a valuable pharmacological tool to probe these changes and to assess the contribution of endogenous benzodiazepine-like substances to the pathogenesis of HE.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound in an animal model of hepatic encephalopathy.

| Parameter | Animal Model | Brain Region/Cell Type | Effect of this compound | Quantitative Measurement |

| Neuronal Excitability | Rabbit with galactosamine-induced fulminant hepatic failure | Cerebellar Purkinje Neurons | Increased spontaneous firing rate | EC50 = 1.43 mM |

| Neuronal Excitability | Control Rabbit | Cerebellar Purkinje Neurons | No effect on spontaneous firing rate | Not applicable |

| Sensitivity to Muscimol | Rabbit with galactosamine-induced fulminant hepatic failure | Cerebellar Purkinje Neurons | Reduced sensitivity to the depressant effects of muscimol | Subthreshold concentrations of this compound were effective |

| Sensitivity to Muscimol | Control Rabbit | Cerebellar Purkinje Neurons | No effect on sensitivity to muscimol | Not applicable |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Hepatic Encephalopathy in Rabbits

This protocol describes two common methods for inducing acute hepatic encephalopathy in rabbits for subsequent neurophysiological studies.

Method A: Thioacetamide (TAA)-Induced Hepatic Encephalopathy

-

Animal Model: Male New Zealand white rabbits (2.5-3.0 kg).

-

Reagents: Thioacetamide (TAA), sterile saline.

-

Procedure:

-

Prepare a sterile solution of TAA in saline at a concentration of 100 mg/mL.

-

Administer TAA via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight.

-

Repeat the injection 24 hours later.

-

Monitor the animals closely for clinical signs of HE, which typically develop within 48-72 hours. These signs include lethargy, ataxia, and loss of righting reflex. The severity of HE can be staged based on behavioral observations.

-

-

Confirmation of Liver Failure: At the end of the experiment, collect blood samples for measurement of liver enzymes (ALT, AST) and ammonia levels to confirm hepatic injury.

Method B: Ammonia Infusion-Induced Hyperammonemic Encephalopathy

-

Animal Model: Male New Zealand white rabbits (2.5-3.0 kg).

-

Reagents: Ammonium acetate, sterile saline.

-

Procedure:

-

Surgically implant an intravenous catheter into a suitable vein (e.g., marginal ear vein) for continuous infusion.

-

Prepare a sterile solution of ammonium acetate in saline.

-

Begin a continuous intravenous infusion of ammonium acetate at an initial rate of 0.78 mmol/kg/hr.[1]

-

Increase the infusion rate by 0.13 mmol/kg/hr every 2 hours to mimic the progressive hyperammonemia seen in liver failure.[1]

-

Continuously monitor the animal for neurological signs of encephalopathy.

-

Protocol 2: Electrophysiological Recording from Cerebellar Purkinje Neurons

This protocol details the procedure for obtaining extracellular recordings from Purkinje neurons in cerebellar slices from both control and HE rabbits.

-

Slice Preparation:

-

Anesthetize the rabbit (control or HE model) deeply and decapitate.

-

Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Cut sagittal slices (300-400 µm thick) of the cerebellar vermis using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

-

Extracellular Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at 32-34°C.

-

Visualize Purkinje neurons using differential interference contrast (DIC) optics.

-

Fabricate glass microelectrodes (2-5 MΩ resistance) and fill them with aCSF.

-

Approach a Purkinje neuron with the recording electrode and establish a stable extracellular recording of spontaneous action potentials (simple spikes).

-

-

Drug Application:

-

Prepare stock solutions of this compound and other pharmacological agents (e.g., muscimol) in appropriate solvents.

-

Dilute the drugs to their final concentrations in aCSF immediately before use.

-

Apply the drugs to the slice via the perfusion system.

-

Record the baseline firing rate of the Purkinje neuron before drug application and monitor the changes in firing rate during and after drug application.

-

-

Data Analysis:

-

Acquire and digitize the electrophysiological data using appropriate software.

-

Analyze the firing frequency, pattern, and other relevant parameters of the Purkinje neuron action potentials.

-

Construct dose-response curves to determine the EC50 of this compound if multiple concentrations are tested.

-

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway in hepatic encephalopathy and the action of this compound.

Experimental Workflow

Caption: Experimental workflow for studying this compound in a rabbit model of HE.

References

Application Notes: Receptor Binding Assay Using [³H]Ro 15-1788 (Flumazenil)

Introduction

Ro 15-1788, also known as Flumazenil, is a selective antagonist for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] Radiolabeled [³H]Ro 15-1788 is a valuable tool for in vitro and in vivo receptor binding assays to characterize the affinity and density of benzodiazepine receptors in various tissues and to screen for novel compounds targeting this site.[2][3] This document provides a detailed protocol for a competitive radioligand binding assay using [³H]Ro 15-1788 with rat brain tissue.

Principle of the Assay

This assay is based on the principle of competitive binding. A fixed concentration of the radiolabeled ligand ([³H]Ro 15-1788) competes with varying concentrations of an unlabeled test compound for binding to the GABA-A receptor benzodiazepine site in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined.

Quantitative Data Summary

The following tables summarize key binding parameters for [³H]Ro 15-1788 and the inhibitory constants for various known compounds.

Table 1: Binding Affinity of [³H]Ro 15-1788

| Tissue Source | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Reference |

| Rat Cerebral Cortex | 1.0 ± 0.1 | Not Specified | [2] |

| Rat Cerebellum | 2.0 | Not Specified | [4] |

| Human Brain (in vivo) | 8.9 ± 1.0 | 38,000 - 100,000 | |

| Fish (Mugil cephalus) Brain | 1.18 - 1.5 | 124 - 1671 | |

| Fish (Mullus surmuletus) Brain | 2.1 ± 0.2 | 900 - 1400 |

Table 2: Inhibitory Constants (Ki) of Various Compounds at the Benzodiazepine Binding Site (using [³H]Ro 15-1788)

| Compound | Ki (nM) | Receptor Subtype Specificity (if known) | Reference |

| Diazepam | ~3.8 (IC50) | Non-selective | |

| Flunitrazepam | Not Specified | Non-selective | |

| Zolpidem | 5.7 | α1-selective | |

| Alpidem | Not Specified | Not Specified | |

| β-Carboline-3-carboxylate methyl ester (β-CCM) | Not Specified | Non-selective |

Experimental Protocol: [³H]Ro 15-1788 Radioligand Binding Assay

This protocol is adapted from established methodologies for benzodiazepine receptor binding assays.

Materials and Reagents

-

[³H]Ro 15-1788 (Flumazenil), specific activity 70-87 Ci/mmol

-

Unlabeled Ro 15-1788 (for non-specific binding determination)

-

Diazepam or Clonazepam (for non-specific binding determination)

-

Test compounds

-

Rat brain tissue (cerebellum or cerebral cortex)

-

Assay Buffer: 50 mM Tris-Citrate buffer, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-Citrate buffer, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Homogenizer

-

Centrifuge

-

Filtration manifold

-

Scintillation counter

Procedure

1. Membrane Preparation a. Euthanize Wistar rats (175 ± 25 g) and rapidly dissect the cerebellum or cerebral cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-Citrate buffer (pH 7.4). c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. d. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. e. Resuspend the resulting pellet in fresh, ice-cold buffer and repeat the centrifugation. f. Resuspend the final pellet in a small volume of assay buffer. g. Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford). h. Store the membrane preparation at -80°C until use.

2. Binding Assay a. Prepare assay tubes in a final volume of 0.5 mL of 50 mM Tris-Citrate buffer (pH 7.4). b. Total Binding: Add assay buffer, membrane preparation (e.g., 100 µg of protein), and [³H]Ro 15-1788 (final concentration of ~1 nM). c. Non-specific Binding: Add assay buffer, membrane preparation, [³H]Ro 15-1788, and a high concentration of an unlabeled displacer (e.g., 10 µM Diazepam or 10 µM unlabeled Ro 15-1788). d. Competitive Binding: Add assay buffer, membrane preparation, [³H]Ro 15-1788, and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M). e. Incubate all tubes for 60-120 minutes at 4°C. f. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. g. Wash the filters rapidly with three aliquots of ice-cold wash buffer. h. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. i. Measure the radioactivity in a scintillation counter.

3. Data Analysis a. Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding. b. IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). c. Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

- [L] is the concentration of the radioligand ([³H]Ro 15-1788).

- Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Caption: Experimental workflow for the [³H]Ro 15-1788 receptor binding assay.

Caption: Signaling pathway of the GABA-A receptor and benzodiazepine site modulation.

References

- 1. Flumazenil - Wikipedia [en.wikipedia.org]

- 2. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for the Dissolution of Ro 14-7437

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the dissolution of Ro 14-7437 (also known as N-Desmethylflumazenil), a potent and selective benzodiazepine receptor antagonist, for use in a variety of experimental settings. The following guidelines will ensure accurate and reproducible results in your research.

Compound Information

-

Compound Name: this compound

-

Synonyms: N-Desmethylflumazenil

-

Mechanism of Action: this compound is a competitive antagonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAa) receptor. By binding to this site, it blocks the action of benzodiazepine agonists and inverse agonists, thereby inhibiting their modulatory effects on GABAergic neurotransmission.

Solubility Data

| Solvent | Solubility of Flumazenil (mg/mL) | Molarity (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~16 | ~52.7 | |

| Ethanol | ~1 | ~3.3 | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.6 | This co-solvent system can be useful for preparing aqueous working solutions for in vitro assays. |

| Water | Sparingly soluble | - |

Molecular Weight of this compound (N-Desmethylflumazenil) is approximately 289.26 g/mol . Molecular Weight of Flumazenil is approximately 303.29 g/mol .

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Based on the solubility of Flumazenil, a concentration of up to 10 mg/mL in DMSO should be achievable.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat to prevent degradation.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Experiments (e.g., Cell-Based Assays)

Objective: To prepare diluted, physiologically compatible solutions of this compound for direct application to cell cultures.

Materials:

-

This compound stock solution (in DMSO)

-

Sterile Phosphate-Buffered Saline (PBS, pH 7.2-7.4) or cell culture medium

-

Sterile tubes

-

Calibrated pipettes

Protocol:

-

Serial Dilution: Perform serial dilutions of the this compound stock solution in sterile PBS or your specific cell culture medium to achieve the final desired working concentration.

-

DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the working solution is non-toxic to your cells (typically ≤ 0.5%). Perform a vehicle control experiment with the same final DMSO concentration to account for any solvent effects.

-

Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.

-

Application: Use the freshly prepared working solution for your in vitro experiments. It is recommended to prepare working solutions fresh for each experiment.

Preparation of Formulations for In Vivo Experiments

Objective: To prepare a biocompatible formulation of this compound for administration to laboratory animals.

Note: The following is a general guideline. The optimal formulation may vary depending on the animal model, route of administration, and desired dosage.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween® 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Calibrated pipettes

Protocol (Example Formulation):

This protocol is based on common vehicles used for administering poorly water-soluble compounds in vivo.

-

Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated initial solution.

-

Co-solvent Addition: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for benzodiazepine-related compounds is a mixture of:

-

10% DMSO

-

40% PEG300

-

5% Tween® 80

-

45% Saline

-

-

Formulation Preparation: Slowly add the initial this compound/DMSO solution to the vehicle while vortexing to ensure a homogenous suspension.

-

Final Concentration: Adjust the final volume with saline to achieve the desired final concentration of this compound.

-

Administration: Administer the formulation to the animals via the chosen route (e.g., intraperitoneal, oral gavage). The formulation should be prepared fresh on the day of the experiment.

Visualizations

Experimental Workflow: Dissolution of this compound

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: this compound at the GABAa Receptor

Caption: this compound action at the GABAa receptor.

Application Notes and Protocols for Ro 14-7437 Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ro 14-7437 in rodent models, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for the administration of this compound in various rodent models.

Table 1: this compound Administration in Mice

| Parameter | Value | Animal Model | Application | Observed Effect | Reference |

| Dose | 5 mg/kg | Mice | Ethanol-induced sleep time | Reduced ethanol-induced sleep time when co-administered with Ro 16-6028.[1] | |

| Route of Administration | Intraperitoneal (IP) | Mice | Ethanol-induced sleep time | Not specified in detail, but implied to be effective in reaching the central nervous system.[1] | |

| Frequency | Single dose | Mice | Ethanol-induced sleep time | Effective in short-term behavioral studies. |

Table 2: this compound Administration in Rats

| Parameter | Value | Animal Model | Application | Observed Effect | Reference |

| Dose | Not specified | Thioacetamide-induced hepatic encephalopathy rat model | Hepatic Encephalopathy (HE) | Had no effect on HE but blocked the beneficial effect of Ro 15-4513.[2] | |

| Route of Administration | Not specified | Thioacetamide-induced hepatic encephalopathy rat model | Hepatic Encephalopathy (HE) | Not specified. | |

| Frequency | Not specified | Thioacetamide-induced hepatic encephalopathy rat model | Hepatic Encephalopathy (HE) | Not specified. |

Table 3: this compound Administration in Rabbits

| Parameter | Value | Animal Model | Application | Observed Effect | Reference |

| Dose | Subthreshold concentrations (in vitro) | Purkinje neurons from rabbits with hepatic encephalopathy | Neuronal Excitability | Reduced sensitivity to muscimol.[3] | |

| Route of Administration | Incubation (in vitro) | Purkinje neurons from rabbits with hepatic encephalopathy | Neuronal Excitability | Direct application to neuronal tissue.[3] | |

| Frequency | Not applicable | Purkinje neurons from rabbits with hepatic encephalopathy | Neuronal Excitability | Not applicable. |

Experimental Protocols

Protocol for Intraperitoneal (IP) Administration of this compound in Mice for Behavioral Studies

This protocol is based on the methodology used in studies investigating the effect of this compound on ethanol-induced sleep time.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, 10% Tween 80 in sterile saline)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Animal balance

-

70% ethanol for disinfection

-

Appropriate mouse strain (e.g., C57BL/6)

Procedure:

-

Animal Preparation:

-

Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

House mice individually to prevent fighting and stress.

-

Weigh each mouse on the day of the experiment to calculate the precise dose.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle should be based on the solubility of the compound and its compatibility with intraperitoneal injection. For example, a 1 mg/mL stock solution can be prepared.

-

On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration for injection (e.g., for a 5 mg/kg dose in a 25g mouse, you would inject 0.125 mL of a 1 mg/mL solution).

-

-

Injection Procedure:

-

Restrain the mouse firmly by the scruff of the neck to expose the abdomen.

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.

-

Gently inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring and Behavioral Testing:

-

Observe the animal for any signs of distress or adverse reactions.

-

Proceed with the specific behavioral test (e.g., administration of ethanol and measurement of sleep latency and duration) at the appropriate time point after this compound administration.

-

Protocol for Induction of Hepatic Encephalopathy in Rats and Subsequent Treatment

This protocol outlines the induction of a hepatic encephalopathy model in rats using thioacetamide (TAA), which can be adapted for studying the effects of this compound.

Materials:

-

Thioacetamide (TAA)

-

This compound

-

Vehicle for both TAA and this compound

-

Sterile syringes and needles

-

Animal balance

-

Equipment for behavioral assessment (e.g., open field test, rotarod)

-

Materials for biochemical analysis (e.g., blood collection tubes, centrifuge)

Procedure:

-

Induction of Hepatic Encephalopathy:

-

Use an established protocol for TAA-induced hepatic encephalopathy. A common method involves repeated intraperitoneal injections of TAA (e.g., 300 mg/kg) for several consecutive days.

-

Monitor the animals for clinical signs of HE, such as lethargy, ataxia, and loss of righting reflex.

-

-

Preparation and Administration of this compound:

-

Prepare the this compound solution as described in Protocol 2.1. The dose should be determined based on preliminary dose-response studies.

-

Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) at a specific time point relative to the induction of HE.

-

-

Assessment of Treatment Efficacy:

-

Behavioral Assessment: Conduct behavioral tests to evaluate motor function, coordination, and cognitive function at baseline and after treatment.

-

Biochemical Analysis: Collect blood samples to measure liver enzymes (ALT, AST), ammonia levels, and other relevant biomarkers.

-

Histopathological Analysis: At the end of the study, euthanize the animals and collect brain and liver tissues for histological examination to assess neuronal damage and liver pathology.

-

Visualizations

Signaling Pathway of GABAA Receptor Modulation

This compound acts as a benzodiazepine receptor antagonist at the GABA-A receptor. The binding of GABA to its receptor typically leads to an influx of chloride ions, hyperpolarizing the neuron and inhibiting neurotransmission. Benzodiazepine agonists enhance this effect. As an antagonist, this compound blocks the binding of benzodiazepine agonists, thereby preventing the potentiation of GABAergic inhibition. In some developing neurons, GABA-A receptor activation can lead to chloride efflux and depolarization, which in turn can activate voltage-gated calcium channels and downstream signaling cascades.

References

Application Notes and Protocols for In Vivo Experimental Design Using Ro 14-7437

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-7437 is a potent and selective antagonist of the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] It is often characterized as a "pure" antagonist, exhibiting little to no intrinsic activity, meaning it does not modulate GABAergic tone on its own.[2][3] Instead, its primary pharmacological action in vivo is to block the effects of BZD receptor agonists (e.g., diazepam, midazolam) and inverse agonists.[2][4] This property makes this compound a valuable tool for dissecting the role of the GABA-A/BZD receptor system in various physiological and pathological processes.

These application notes provide a comprehensive overview of the in vivo experimental design using this compound, including detailed protocols, data presentation, and visualization of relevant pathways and workflows.

Data Presentation: Quantitative Effects of this compound in Rats

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound in rats.

Table 1: Effect of this compound on Locomotor Activity in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Animal Model | Locomotor Activity (Counts/10 min) | Observation | Reference |

| Vehicle (3% Tween in saline) | - | Normal Rats | No significant change | This compound alone does not alter baseline motor activity. | |

| This compound | 10 | Normal Rats | No significant change | This compound alone does not alter baseline motor activity. | |

| Vehicle + Morphine (80 mg/kg) | - | Morphine-induced Catalepsy | Significant decrease | Morphine induces a cataleptic state with reduced motor activity. | |

| This compound + Morphine (80 mg/kg) | 10 | Morphine-induced Catalepsy | No significant change from morphine alone | This compound does not reverse morphine-induced catalepsy. |

Table 2: Antagonism of Benzodiazepine Agonist Effects by this compound in Rats

| Pre-treatment | Treatment | Animal Model | Behavioral/Physiological Endpoint | Observation | Reference |

| Vehicle | Flunitrazepam (5 mg/kg) | Normal Rats | Decreased neurological score (sedation) | Flunitrazepam induces sedation. | |

| This compound (10 mg/kg) | Flunitrazepam (5 mg/kg) | Normal Rats | Normal neurological score | This compound completely antagonizes flunitrazepam-induced sedation. | |

| Vehicle | Midazolam | Frog Spinal Cord (in vitro) | Potentiation of GABA-mediated depolarization | Midazolam enhances GABAergic transmission. | |

| This compound | Midazolam | Frog Spinal Cord (in vitro) | Blockade of midazolam's potentiation | This compound is a powerful and selective antagonist of midazolam's effect on GABA responses. |

Experimental Protocols

Protocol 1: Evaluation of this compound on Locomotor Activity in Rats

Objective: To assess the intrinsic effect of this compound on spontaneous locomotor activity in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle: 3% Tween 80 in sterile 0.9% saline

-

Open field activity monitor (e.g., Opto-Varimex)

-

Standard animal housing and husbandry supplies

Procedure:

-

Animal Acclimation: House rats in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Habituate each rat to the open field arena for 10 minutes one day before testing.

-

Drug Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose, dissolve 10 mg of this compound per ml of vehicle, assuming an injection volume of 1 ml/kg). Vortex thoroughly to ensure complete dissolution. Prepare a vehicle-only solution for the control group.

-

Experimental Groups:

-

Group 1: Vehicle control (intraperitoneal injection)

-

Group 2: this compound (e.g., 10 mg/kg, intraperitoneal injection)

-

-

Baseline Activity: Place each rat in the center of the open field arena and record its locomotor activity (ambulatory and stationary movements) for a 10-minute baseline period.

-

Drug Administration: Immediately after the baseline recording, remove the rat from the arena and administer the assigned treatment (vehicle or this compound) via intraperitoneal (i.p.) injection.

-

Post-injection Activity: Immediately return the rat to the open field arena and record its locomotor activity for a subsequent period (e.g., 30-60 minutes).

-

Data Analysis: Quantify locomotor activity as the number of beam interruptions or distance traveled during the baseline and post-injection periods. Compare the change in activity between the vehicle and this compound groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Antagonism of Midazolam-Induced Sedation by this compound

Objective: To determine the ability of this compound to reverse the sedative effects of the benzodiazepine agonist, midazolam.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Midazolam

-

Vehicle: 3% Tween 80 in sterile 0.9% saline

-

Neurological scoring system (e.g., assessing righting reflex, muscle tone, and exploratory behavior)

-

Standard animal housing and husbandry supplies

Procedure:

-

Animal Acclimation and Habituation: Follow the procedures outlined in Protocol 1.

-

Drug Preparation: Prepare solutions of this compound and midazolam in the vehicle at the desired concentrations.

-

Experimental Groups:

-

Group 1: Vehicle (i.p.) + Vehicle (i.p.)

-

Group 2: Vehicle (i.p.) + Midazolam (e.g., 5 mg/kg, i.p.)

-

Group 3: this compound (e.g., 10 mg/kg, i.p.) + Midazolam (e.g., 5 mg/kg, i.p.)

-

-

Pre-treatment: Administer the first treatment (vehicle or this compound) via i.p. injection.

-

Agonist Administration: After a pre-determined time (e.g., 15 minutes), administer the second treatment (vehicle or midazolam) via i.p. injection.

-

Behavioral Assessment: At various time points following the second injection (e.g., 5, 15, 30, and 60 minutes), assess the level of sedation using a neurological scoring system. The righting reflex is a common measure, where the time it takes for a rat placed on its back to right itself is recorded.

-

Data Analysis: Compare the neurological scores or the latency to righting reflex between the different treatment groups at each time point using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).

Mandatory Visualization

Signaling Pathway of this compound at the GABA-A Receptor

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiating action of midazolam on GABA-mediated responses and its antagonism by this compound in the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ro 14-7437 (N-desmethylflumazenil) in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals